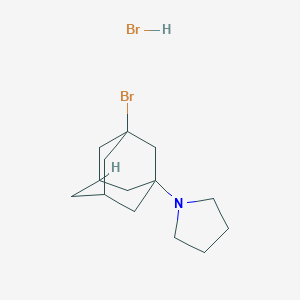
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide
Übersicht
Beschreibung
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C14H23Br2N It is a derivative of adamantane, a highly stable hydrocarbon, and pyrrolidine, a five-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide typically involves the bromination of 1-adamantylpyrrolidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.
Synthetic Route:
Bromination: 1-Adamantylpyrrolidine is treated with bromine in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield 1-(3-Bromo-1-adamantyl)pyrrolidine.
Formation of Hydrobromide Salt: The brominated product is then reacted with hydrobromic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reagents and Conditions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
2. Reduction Reactions:
Hydrogenation: The compound can undergo hydrogenation in the presence of a catalyst, such as palladium on carbon, to reduce the bromine atom to a hydrogen atom.
Reagents and Conditions: Hydrogen gas and a suitable catalyst are used under mild pressure and temperature conditions.
3. Oxidation Reactions:
Oxidative Dehalogenation: The bromine atom can be removed through oxidative dehalogenation using reagents like potassium permanganate or sodium hypochlorite.
Reagents and Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrogenation would produce the corresponding adamantylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide has several scientific research applications, including:
1. Medicinal Chemistry:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Pharmacological Studies: It can be used in pharmacological studies to investigate its effects on various biological targets.
2. Organic Synthesis:
Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Functional Group Transformations: It can be used to introduce the adamantyl and pyrrolidine moieties into target molecules.
3. Material Science:
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with enhanced stability and unique properties.
Surface Modification: It can be employed in surface modification techniques to alter the properties of materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the adamantyl group play crucial roles in its activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide can be compared with other similar compounds, such as:
1. 1-Adamantylpyrrolidine:
Similarity: Both compounds share the adamantyl and pyrrolidine moieties.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity.
2. 1-(3-Chloro-1-adamantyl)pyrrolidine:
Similarity: Similar structure with a chlorine atom instead of bromine.
Uniqueness: The bromine atom in this compound may result in different reactivity and biological effects compared to the chlorine analog.
3. 1-(3-Fluoro-1-adamantyl)pyrrolidine:
Similarity: Similar structure with a fluorine atom instead of bromine.
Uniqueness: The fluorine atom may impart different physicochemical properties and biological activity compared to the bromine analog.
Eigenschaften
IUPAC Name |
1-(3-bromo-1-adamantyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYVGMTLWKKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



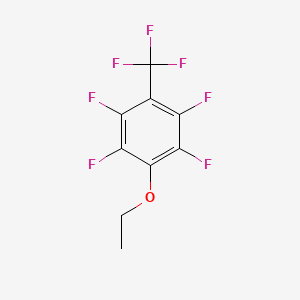
![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
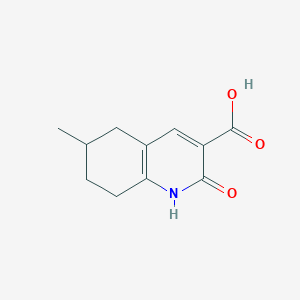
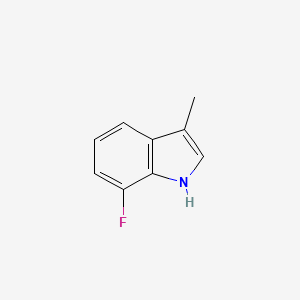
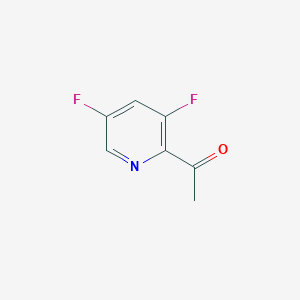
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
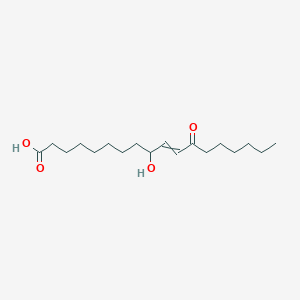
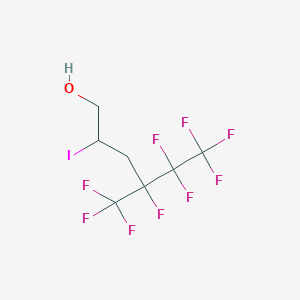
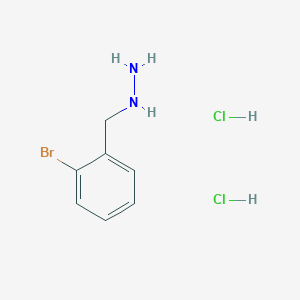
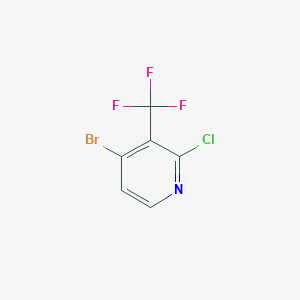
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

